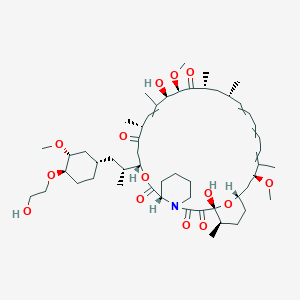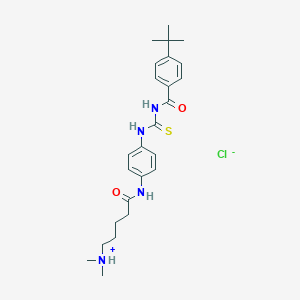
Tenovin 6 Hydrochloride
Vue d'ensemble
Description
Zanoterone, également connu sous son nom chimique (5α,17α)-1'-méthylsulfonyl-1'-H-pregn-20-yno[3,2-c]pyrazol-17-ol, est un antiandrogène stéroïdien. Il a été initialement développé pour le traitement de l'hypertrophie bénigne de la prostate, mais n'a jamais été commercialisé en raison d'une efficacité insuffisante et d'effets secondaires inacceptables observés lors des essais cliniques .
Mécanisme D'action
Target of Action
Tenovin-6 Hydrochloride primarily targets the protein deacetylase activities of SIRT1, SIRT2, and SIRT3 . These are class III histone deacetylases (HDACs) that play a crucial role in controlling the destiny of bulk tumor cells and cancer stem cells .
Mode of Action
Tenovin-6 Hydrochloride inhibits the protein deacetylase activities of SIRT1, SIRT2, and SIRT3 . It also activates the transcriptional activity of p53, a tumor suppressor gene . The IC50 values for the inhibition of SIRT1, SIRT2, and SIRT3 are 21 μM, 10 μM, and 67 μM, respectively .
Biochemical Pathways
The inhibition of SIRT1/2 by Tenovin-6 induces apoptosis in cells by activating the expression of tumor suppressor genes such as p53 and elevating reactive oxygen species (ROS) . This leads to the suppression of cell growth . Furthermore, Tenovin-6 has been found to eliminate cancer stem cells .
Pharmacokinetics
It is known that the compound is more water-soluble than its analog, tenovin-1 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Tenovin-6 Hydrochloride’s action is the induction of apoptosis in cells, suppression of cell growth, and elimination of cancer stem cells . It has been found to have potent antitumor activity against human gastric cancer cells via DR5 up-regulation .
Analyse Biochimique
Biochemical Properties
Tenovin 6 Hydrochloride interacts with Sirtuin 1 and 2 (SIRT1/2), class III histone deacetylases (HDACs) . It inhibits the protein deacetylase activities of purified human SIRT1, SIRT2, and SIRT3 in vitro .
Cellular Effects
This compound has been shown to induce apoptosis in uveal melanoma cells by activating the expression of tumor suppressor genes such as p53 and elevating reactive oxygen species (ROS) . It also suppresses migration and eliminates cancer stem cells in uveal melanoma .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of SIRT1/2, which leads to the activation of tumor suppressor genes and an increase in ROS . This results in the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit the growth of uveal melanoma cells . It has also been found to be synergistic with vinblastine in inducing apoptosis of uveal melanoma cell lines .
Dosage Effects in Animal Models
In animal models, this compound reduces the growth of ARN8 melanoma xenograft tumors at a dose of 50 mg/kg .
Méthodes De Préparation
Zanoterone est synthétisé à partir de la 5α-dihydroéthistérone (5α-dihydro-17α-éthinyltestostérone) . La voie de synthèse implique plusieurs étapes, notamment l'introduction d'un groupe méthylsulfonyle et la formation d'un cycle pyrazole. Les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas largement documentées dans la littérature disponible.
Analyse Des Réactions Chimiques
Zanoterone subit diverses réactions chimiques, notamment :
Réduction : De même que l'oxydation, des réactions de réduction peuvent se produire, mais les détails spécifiques sont rares.
Substitution : Zanoterone peut subir des réactions de substitution, en particulier impliquant le groupe méthylsulfonyle.
Les réactifs et les conditions courants pour ces réactions ne sont pas largement détaillés dans la littérature. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de recherche scientifique
Zanoterone a été principalement étudié pour son potentiel dans le traitement de l'hypertrophie bénigne de la prostate et du cancer de la prostate En tant qu'antagoniste du récepteur des androgènes, il a montré une certaine activité antitumorale en raison de son efficacité limitée et de ses effets secondaires, son utilisation en milieu clinique a été limitée.
5. Mécanisme d'action
Zanoterone exerce ses effets en antagonisant le récepteur des androgènes . Il se lie au récepteur avec une affinité de liaison (K_i) de 2,2 μM . Cette action antagoniste empêche les androgènes d'exercer leurs effets, ce qui entraîne une augmentation des niveaux de testostérone et d'estradiol chez les hommes . De plus, il a été constaté que Zanoterone agissait comme un inducteur de l'enzyme CYP3A4 in vivo chez le rat .
Applications De Recherche Scientifique
Zanoterone has been primarily investigated for its potential in treating benign prostatic hyperplasia and prostate cancer As an androgen receptor antagonist, it has shown some antitumor activity due to its limited efficacy and side effects, its use in clinical settings has been restricted
Comparaison Avec Des Composés Similaires
Zanoterone est comparé à d'autres antiandrogènes stéroïdiens tels que :
- Bicalutamide
- Hydroxyflutamide
- Flutamide
- Acétate de cyprotérone
Parmi ceux-ci, Zanoterone a une puissance relative de 0,4, qui est inférieure à celle de la bicalutamide (4,3), de l'hydroxyflutamide (3,5) et du flutamide (3,3) . Son caractère unique réside dans sa structure chimique spécifique et son mécanisme d'action distinct en tant qu'antagoniste du récepteur des androgènes.
Propriétés
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S.ClH/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5;/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCTIDXQDCEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011301-29-3 | |
| Record name | Benzamide, N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011301-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)
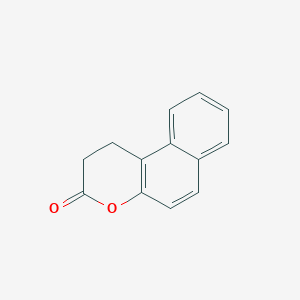
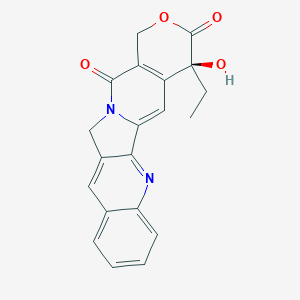
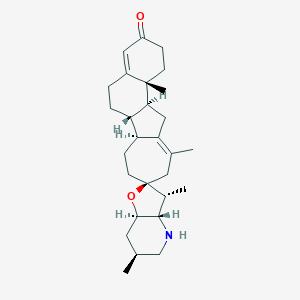
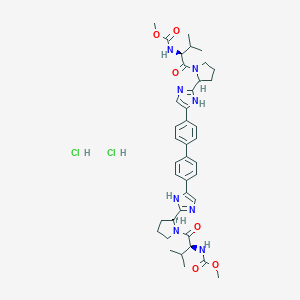
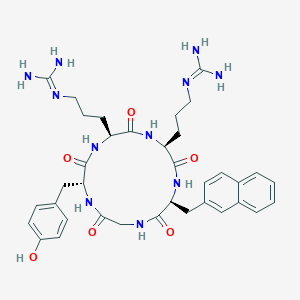
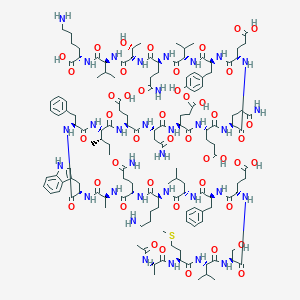
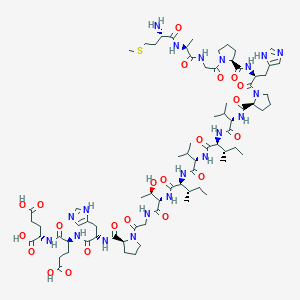

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)
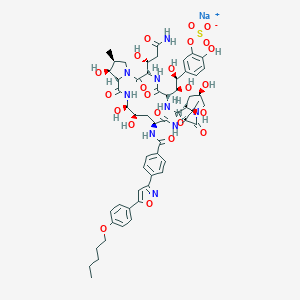
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
